Fulaimei was developed by Hansoh Pharmaceutical Group Co., Ltd. Clinical studies have demonstrated its effectiveness in managing conditions associated with diabetes, particularly diabetic kidney disease. Recent trials indicate that it can improve urine protein levels and lipid profiles in patients with mild to moderate diabetic kidney disease compared to traditional treatments like dapagliflozin .
Fulaimei falls under the category of therapeutic agents specifically targeting metabolic disorders related to diabetes. It is classified as a peptide drug due to its origin from natural hormone analogs and is utilized primarily in endocrinology and nephrology.
The synthesis of Fulaimei involves the conjugation of loxenatide with polyethylene glycol to enhance its stability and bioavailability. This process typically includes:
The synthesis is conducted under controlled conditions to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the structure and confirm the successful synthesis of PEG loxenatide .
Fulaimei's molecular structure consists of a loxenatide backbone modified with a polyethylene glycol chain. The incorporation of PEG alters its solubility characteristics and prolongs its action in the body.
Fulaimei undergoes several chemical reactions during its synthesis, primarily involving:
Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing yield and minimizing by-products. Monitoring reaction progress through techniques like Thin Layer Chromatography (TLC) ensures quality control throughout the synthesis process .
Fulaimei functions as a glucagon-like peptide-1 receptor agonist, mimicking the effects of incretin hormones that regulate glucose metabolism. Upon administration, it binds to GLP-1 receptors in pancreatic cells, stimulating insulin secretion in response to elevated blood glucose levels while inhibiting glucagon release.
Clinical studies have shown that Fulaimei effectively reduces HbA1c levels in diabetic patients, improves glycemic control, and has beneficial effects on weight management .
Fulaimei is primarily used in clinical settings for:
This compound represents a significant advancement in diabetes management, particularly for patients with concurrent renal complications. Its development reflects ongoing efforts to enhance therapeutic options for chronic metabolic diseases .
The inherent therapeutic potential of native glucagon-like peptide-1 is severely limited by rapid enzymatic degradation by dipeptidyl peptidase-4 and renal clearance, resulting in an extremely short plasma half-life of approximately 2 minutes [6] [8]. Polyethylene glycol conjugation addresses these limitations through three primary mechanisms: steric shielding of the peptide's proteolytic cleavage sites, size enhancement to reduce glomerular filtration, and structural stabilization against denaturation. For polyethylene glycol loxenatide (developed as Fulaimei), PEGylation transforms exendin-4—a natural glucagon-like peptide-1 receptor agonist isolated from Heloderma suspectum venom—into a clinically viable weekly therapy [1] [4]. The polyethylene glycol moiety creates a hydrophilic microenvironment around the peptide core, sterically hindering dipeptidyl peptidase-4 access to the Ala²-Glu³ cleavage site while simultaneously increasing the molecule's hydrodynamic radius beyond the renal filtration threshold (~60 kDa) [8]. This dual action extends polyethylene glycol loxenatide's elimination half-life to 131.8–139.8 hours, enabling once-weekly dosing while preserving intrinsic glucagon-like peptide-1 receptor binding affinity [2].
Table 1: Impact of PEGylation on Pharmacokinetic Parameters of GLP-1 Analogues
Parameter | Native GLP-1 | Exenatide (Twice Daily) | Polyethylene Glycol Loxenatide |
---|---|---|---|
Molecular Weight (kDa) | 3.3 | 4.2 | ~40 |
Dipeptidyl Peptidase-4 Susceptibility | High | Moderate | Low |
Elimination Half-life | 1.5-2 min | 2.4 hr | 132-140 hr |
Dosing Frequency | Continuous infusion | Twice daily | Once weekly |
Polyethylene glycol loxenatide utilizes advanced branched polyethylene glycol architecture rather than conventional linear polyethylene glycol chains [1] [4]. This structural innovation represents the third generation of PEGylation technology, featuring Y-shaped or multi-armed polyethylene glycol configurations that provide enhanced molecular coverage per conjugation site. The branched design achieves superior steric protection compared to linear polyethylene glycol of equivalent molecular weight, while reducing viscosity and improving solubility—critical factors for subcutaneous formulation stability [8]. The polyethylene glycol loxenatide conjugate employs site-specific modification at the second, fourteenth, twenty-eighth, and thirty-ninth N-terminal positions of exendin-4, strategically preserving residues essential for glucagon-like peptide-1 receptor activation (particularly His¹, Gly⁴, Thr⁵, and Phe⁶ within the N-terminal domain) [1]. This positional selectivity is achieved through orthogonal protecting group strategies during solid-phase peptide synthesis, enabling selective deprotection of lysine ε-amino groups for polyethylene glycol coupling while maintaining other functional groups inert. The branched polyethylene glycol construct (molecular weight ~20 kDa) is conjugated via stable amide bond formation between polyethylene glycol terminal carboxyl groups and peptide amino groups, ensuring minimal dissociation in vivo [4].
The pharmacodynamics of polyethylene glycol loxenatide reflect deliberate molecular engineering to balance efficacy and tolerability. Pharmacokinetic studies demonstrate non-linear exposure dynamics at therapeutic doses, with steady-state plasma concentrations achieved after four weekly administrations [2]. This accumulation pattern results from polyethylene glycol loxenatide's saturable tissue distribution and prolonged elimination phase. At the receptor level, polyethylene glycol loxenatide exhibits biased agonism toward glucagon-like peptide-1 receptor Gαs/cAMP signaling pathways over β-arrestin recruitment, translating to sustained insulin secretion with reduced receptor desensitization [6]. Clinical pharmacology studies confirm polyethylene glycol loxenatide's dose-dependent glycated hemoglobin reduction: 100 μg/week achieves mean glycated hemoglobin reduction of 0.95% (95% confidence interval: -1.19 to -0.71) versus placebo, while 200 μg/week yields 1.15% reduction (-1.47 to -0.82) [2]. Crucially, structural optimization minimized adverse gastrointestinal effects at the therapeutic dose (100 μg/week), with nausea incidence comparable to placebo (risk ratio 2.87; confidence interval 0.56–14.72) [2]. This tolerability profile stems from reduced Cmax and flattened concentration-time curves, avoiding peak-trough fluctuations that trigger emetic responses.
Table 2: Pharmacodynamic Outcomes of Polyethylene Glycol Loxenatide Structural Optimization
Parameter | 100 μg Dose | 200 μg Dose | Clinical Implication |
---|---|---|---|
Glycated Hemoglobin Reduction (%) | 0.95 (CI: -1.19 to -0.71) | 1.15 (CI: -1.47 to -0.82) | Near-maximal efficacy at 100 μg |
Nausea Risk Ratio vs Placebo | 2.87 (CI: 0.56–14.72) | 16.85 (CI: 3.89–72.92) | Optimal tolerability at 100 μg |
Time to Steady State | 4 weeks | 4 weeks | Suitable for weekly dosing |
Fasting Glucose Reduction (mmol/L) | 1.8 ± 0.4 | 2.2 ± 0.5 | Dose-responsive but plateaued |
The manufacturing of polyethylene glycol loxenatide integrates multi-step chemical synthesis with rigorous analytical oversight. Production begins with recombinant expression of the 39-amino acid exendin-4 backbone via Escherichia coli fermentation, followed by chromatographic purification to >99.5% homogeneity [1] [4]. Site-directed polyethylene glycol conjugation employs activated polyethylene glycol succinimidyl carbonate derivatives under precisely controlled conditions: pH 7.5–8.0, 4°C, with nitrogen atmosphere to prevent oxidation. The reaction progress is monitored by reverse-phase high-performance liquid chromatography with dual ultraviolet (220 nm) and evaporative light scattering detection to distinguish mono-, di-, tri-, and tetra-PEGylated species [3]. Process optimization focuses on minimizing positional isomers through:
Final product specifications require <0.1% free polyethylene glycol, <1.0% peptide-related impurities, and endotoxin levels <5 EU/mg. The drug substance exhibits stability for 36 months at -70°C, facilitated by formulation with trehalose cryoprotectant [4]. Two national invention patents (with complementary filings in Europe, the United States, and Japan) protect the synthetic innovations, particularly the branched polyethylene glycol architecture and lyophilization process that maintains peptide tertiary structure [1] [4].
Table 3: Critical Quality Attributes in Polyethylene Glycol Loxenatide Synthesis
Quality Attribute | Acceptance Criterion | Analytical Method | Impact |
---|---|---|---|
Potency | 95–105% label claim | Cell-based cAMP assay | Ensures therapeutic efficacy |
Polyethylene Glycol Loxenatide Purity | ≥98.0% | SE-UPLC-ELS | Reduces immunogenicity risk |
Free Polyethylene Glycol | ≤0.1% | TSK-Gel chromatography | Prevents polyethylene glycol toxicity |
Subvisible Particles | ≤600 particles/container | Micro-Flow Imaging | Ensures injection safety |
Residual Solvents | ICH Q3C limits | GC-FID | Prevents toxic effects |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3